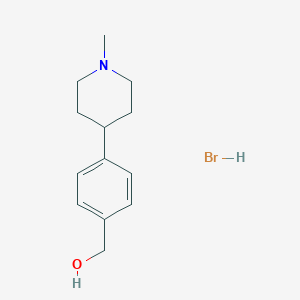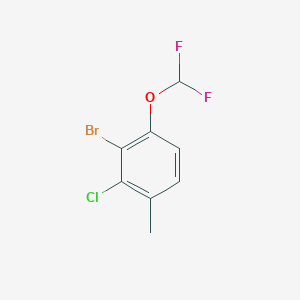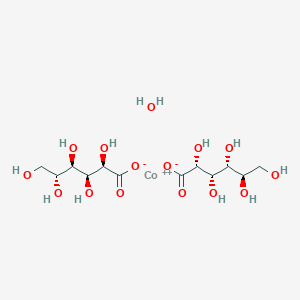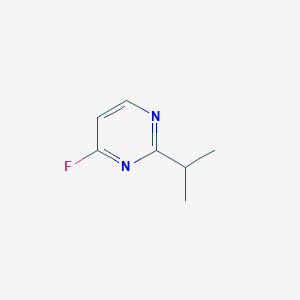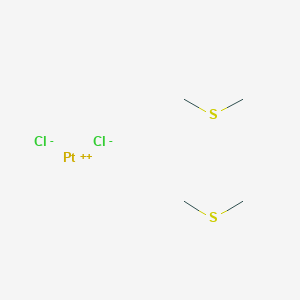![molecular formula C29H12F48O4 B13121358 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane CAS No. 866-92-2](/img/structure/B13121358.png)
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, imparts exceptional chemical stability and resistance to degradation. This compound is of significant interest in various scientific fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane typically involves multiple steps, including the introduction of fluorine atoms and the formation of ether linkages. The reaction conditions often require the use of specialized reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced technologies to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions may yield partially or fully defluorinated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of high-performance coatings, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific application and target.
類似化合物との比較
Similar Compounds
- Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane stands out due to its highly fluorinated structure, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and performance under harsh conditions.
特性
CAS番号 |
866-92-2 |
|---|---|
分子式 |
C29H12F48O4 |
分子量 |
1336.3 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane |
InChI |
InChI=1S/C29H12F48O4/c30-5(31)13(46,47)21(62,63)25(70,71)17(54,55)9(38,39)1-78-29(79-2-10(40,41)18(56,57)26(72,73)22(64,65)14(48,49)6(32)33,80-3-11(42,43)19(58,59)27(74,75)23(66,67)15(50,51)7(34)35)81-4-12(44,45)20(60,61)28(76,77)24(68,69)16(52,53)8(36)37/h5-8H,1-4H2 |
InChIキー |
VRONPHNQRDQUAT-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


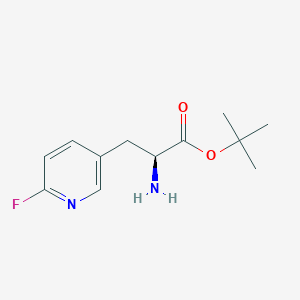

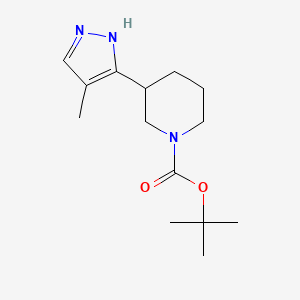
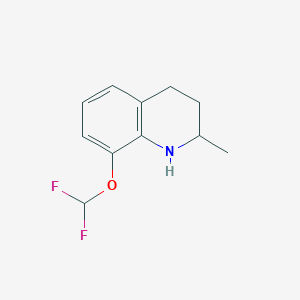
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)

